Functional Potency: mCPBG Exhibits ~9-Fold Greater Potency Than 5-HT in Depolarizing the Rat Vagus Nerve
In a direct functional comparison, m-chlorophenylbiguanide (mCPBG) was found to be approximately 9-fold more potent than the endogenous agonist serotonin (5-HT) in depolarizing the isolated rat vagus nerve, a classical model for 5-HT3 receptor-mediated responses [1]. This significant difference in potency demonstrates that mCPBG is a superior tool for achieving robust 5-HT3 receptor activation at lower concentrations compared to 5-HT, minimizing potential off-target effects and receptor desensitization issues often associated with high concentrations of the less potent endogenous ligand [1]. The use of mCPBG ensures a more targeted and efficient pharmacological activation of the 5-HT3 receptor in this and similar functional assays.
| Evidence Dimension | Potency (EC50) for depolarization of the rat vagus nerve |
|---|---|
| Target Compound Data | EC50 = 0.05 µM (mCPBG) |
| Comparator Or Baseline | EC50 = 0.46 µM (5-HT) |
| Quantified Difference | mCPBG is 9.2-fold more potent than 5-HT |
| Conditions | Isolated rat vagus nerve preparation; depolarization measured electrophysiologically. |
Why This Matters
The 9-fold higher potency of mCPBG allows researchers to use lower concentrations to achieve the same level of 5-HT3 receptor activation, reducing the risk of off-target effects and receptor desensitization that can occur with higher concentrations of the less potent endogenous agonist 5-HT.
- [1] Kilpatrick, G. J., Butler, A., Burridge, J., & Oxford, A. W. (1990). 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist. European Journal of Pharmacology, 182(1), 193–197. View Source
